3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole

Analgesia Inflammation In Vivo Pharmacology

This specific 3-difluoromethyl-5-(4-methoxyphenyl)pyrazole scaffold delivers unique binding interactions—the difluoromethyl group serves as a lipophilic H-bond donor essential for target engagement, while the 4-methoxyphenyl moiety fine-tunes affinity. In biological models, analogs exhibit 4-fold greater anti-hyperalgesic potency and 6.5-fold greater anti-arthritic potency vs. indomethacin. In agrochemistry, the difluoromethyl-pyrazole core yields SDHI fungicide candidates up to 11-fold more potent than thifluzamide against Rhizoctonia cerealis. Generic substitution is not advisable; replacing either substituent risks substantial potency loss. Procure this exact scaffold to advance COX-1 inhibitor programs or next-generation fungicide discovery with a validated, high-purity building block.

Molecular Formula C11H10F2N2O
Molecular Weight 224.211
CAS No. 1029636-42-7
Cat. No. B2989813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole
CAS1029636-42-7
Molecular FormulaC11H10F2N2O
Molecular Weight224.211
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NNC(=C2)C(F)F
InChIInChI=1S/C11H10F2N2O/c1-16-8-4-2-7(3-5-8)9-6-10(11(12)13)15-14-9/h2-6,11H,1H3,(H,14,15)
InChIKeyRQTLTZHBBOVPLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole (CAS 1029636-42-7): Core Scaffold Overview and Procurement Considerations


3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole (CAS 1029636-42-7) is a 1H-pyrazole derivative characterized by a 3-difluoromethyl group and a 5-(4-methoxyphenyl) substituent (molecular formula C11H10F2N2O; MW 224.21) . This compound serves as a key synthetic intermediate, with the difluoromethyl pyrazole moiety recognized as a privileged scaffold in both pharmaceutical and agrochemical research [1]. Its structure appears in analogs of the non-steroidal anti-inflammatory compound FR140423 and in building blocks for COX-1 inhibitors [2][3]. In agrochemistry, the difluoromethyl pyrazole group is central to the activity of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, a rapidly growing class representing 11% of the global fungicide market [4]. The core scaffold forms the basis for many commercial pyrazole amide fungicides, with the difluoromethyl pyrazole-(m-benzene) carboxamide motif identified as particularly favorable for antifungal activity [5].

3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole Procurement: Why Generic In-Class Substitution Is Not Advisable


Generic substitution among pyrazole derivatives is not advisable due to the profound impact of subtle structural variations on biological target engagement. The 3-difluoromethyl group functions as a lipophilic hydrogen bond donor, with its capacity to form an additional hydrogen bond with key residues such as C-Arg81 being essential for strong binding interactions [1]. In the context of SDHI fungicides, the difluoromethyl pyrazole scaffold is critical for activity, and replacing it with a non-fluorinated or trifluoromethyl analog can result in a substantial loss of potency due to altered binding modes and electronic properties [1][2]. Similarly, the 4-methoxyphenyl substituent contributes to target affinity and influences the compound's physicochemical properties. Therefore, the precise combination of substituents in 3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole defines a unique chemical space; substituting with a close analog lacking either the difluoromethyl group or the 4-methoxyphenyl group carries a high risk of compromised activity and should be validated through rigorous comparative analysis.

3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole: A Comparative Quantitative Evidence Guide for Scientific Selection


In Vivo Anti-Hyperalgesic Efficacy: Direct Comparison of FR140423 Derivative with Indomethacin and Morphine

The 3-difluoromethyl-5-(4-methoxyphenyl)pyrazole scaffold forms the core of FR140423, a novel non-steroidal anti-inflammatory compound. In a rat yeast-induced hyperalgesic model, oral administration of FR140423 demonstrated a dose-dependent anti-hyperalgesic effect. Crucially, the efficacy of FR140423 was directly compared to the reference compounds indomethacin (NSAID) and morphine (opioid). FR140423 was found to be fourfold more potent than indomethacin, although it was less potent than morphine [1]. This direct head-to-head comparison in a relevant animal model provides a quantitative, verifiable benchmark for the scaffold's therapeutic potential.

Analgesia Inflammation In Vivo Pharmacology Pain Management NSAID

In Vivo Anti-Arthritic Efficacy: Quantified Superiority of FR140423 Derivative Over Indomethacin

The anti-inflammatory activity of FR140423, a derivative of the 3-difluoromethyl-5-(4-methoxyphenyl)pyrazole scaffold, was quantitatively evaluated in a rat adjuvant-induced arthritis model. The compound demonstrated an oral ED50 value of 0.31 mg/kg, establishing its high potency [1]. This value was directly compared to indomethacin, a standard NSAID comparator, which exhibited an oral ED50 of 2.0 mg/kg in the same assay. The quantified difference reveals that FR140423 is approximately 6.5-fold more potent than indomethacin in this established in vivo model of chronic inflammation [1].

Arthritis Inflammation In Vivo Pharmacology Drug Discovery NSAID

In Vitro Antifungal Activity: SDHI Potency of Pyrazole Carboxamides Bearing the Core Scaffold

While this specific compound (CAS 1029636-42-7) lacks direct published antifungal data, the difluoromethyl pyrazole scaffold is a critical component of potent Succinate Dehydrogenase Inhibitor (SDHI) fungicides. A closely related class of compounds, pyrazole-aromatic containing carboxamides, demonstrates the scaffold's value. For instance, compound 11ea (a pyrazole carboxamide) exhibited an in vitro EC50 of 0.93 μg/mL against Rhizoctonia cerealis [1]. This potency was approximately 11-fold greater than the commercial SDHI fungicide thifluzamide, which had an EC50 of 23.09 μg/mL in the same assay. Structure-activity relationship (SAR) analysis confirmed that the presence of the difluoromethyl pyrazole-(m-benzene) carboxamide scaffold was essential for this high level of antifungal activity [1].

Antifungal Agrochemical SDHI Structure-Activity Relationship Crop Protection

Validated Application Scenarios for 3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole Based on Comparative Evidence


Medicinal Chemistry: Lead Scaffold for Next-Generation NSAID Analgesics with Superior Potency

This scaffold is a validated starting point for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with enhanced efficacy. As demonstrated by the derivative FR140423, compounds based on this core can achieve anti-hyperalgesic potency that is 4-fold greater than indomethacin [1] and anti-arthritic potency that is 6.5-fold greater than indomethacin [2] in established rat models. This significant potency advantage over a widely used NSAID justifies the procurement of this scaffold for medicinal chemistry programs targeting pain and inflammation, where the goal is to develop new therapeutic agents with improved efficacy and potentially better safety profiles.

Agrochemical R&D: Key Intermediate for High-Potency SDHI Fungicides

In agrochemical research, the difluoromethyl pyrazole core is a privileged fragment for constructing potent Succinate Dehydrogenase Inhibitor (SDHI) fungicides, the fastest-growing class of fungicides in the global market [3]. SAR studies on related pyrazole carboxamides show that the difluoromethyl pyrazole-(m-benzene) carboxamide scaffold can yield compounds that are up to 11-fold more potent than the commercial SDHI fungicide thifluzamide against key plant pathogens like Rhizoctonia cerealis [4]. Procuring this compound provides a critical building block for synthesizing and evaluating novel SDHI candidates aimed at combating resistant fungal strains and achieving lower field application rates.

Biochemical Tool Development: Building Block for COX-1 Inhibitor Probes

The 3-difluoromethyl-5-(4-methoxyphenyl)pyrazole core has been utilized in the synthesis of COX-1 targeted sulfonamide inhibitors, as evidenced by its inclusion in compounds deposited in the BindingDB [5]. This demonstrates its utility as a building block for creating biochemical probes to study cyclooxygenase enzyme function and selectivity. Researchers investigating the role of COX-1 in various disease states can use this compound to generate targeted chemical tools for in vitro enzymatic assays and target engagement studies, leveraging the scaffold's known ability to be functionalized into active COX-1 ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.